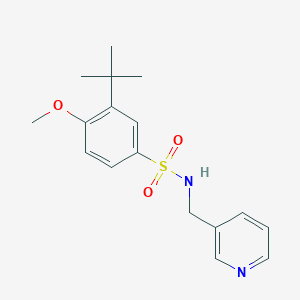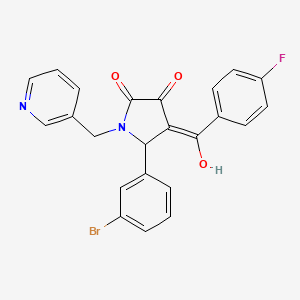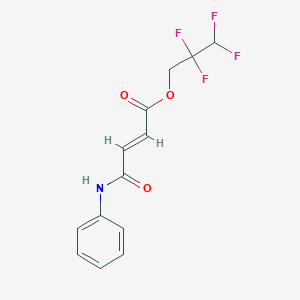![molecular formula C18H14BrNO2 B5412760 2-[2-(5-bromo-2-methoxyphenyl)vinyl]-8-quinolinol](/img/structure/B5412760.png)
2-[2-(5-bromo-2-methoxyphenyl)vinyl]-8-quinolinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(5-bromo-2-methoxyphenyl)vinyl]-8-quinolinol is a chemical compound that belongs to the family of quinoline derivatives. It has been widely studied for its potential applications in scientific research, particularly in the fields of medicine and biochemistry.
Mécanisme D'action
The mechanism of action of 2-[2-(5-bromo-2-methoxyphenyl)vinyl]-8-quinolinol is not fully understood. However, it has been suggested that its biological activities may be due to its ability to interact with cellular targets, such as enzymes and receptors. For example, it has been reported to inhibit the activity of cyclooxygenase and lipoxygenase enzymes, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been reported to reduce the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). In addition, it has been shown to inhibit the proliferation of cancer cells and to induce apoptosis (programmed cell death) in these cells.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 2-[2-(5-bromo-2-methoxyphenyl)vinyl]-8-quinolinol in lab experiments has several advantages. It is a well-established compound, and the synthesis method is relatively straightforward. In addition, it exhibits a range of biological activities, making it a useful tool for investigating various cellular processes. However, there are also limitations to its use. For example, it may exhibit toxicity at high concentrations, and its effects may be influenced by the experimental conditions.
Orientations Futures
There are several future directions for research on 2-[2-(5-bromo-2-methoxyphenyl)vinyl]-8-quinolinol. One area of interest is its potential as a fluorescent probe for the detection of metal ions in biological systems. Further studies are needed to optimize the conditions for its use as a probe and to investigate its selectivity and sensitivity. Another area of interest is its potential as a therapeutic agent for the treatment of cancer and other diseases. Future studies are needed to investigate its mechanism of action and to assess its efficacy and safety in preclinical and clinical trials. Finally, there is a need for further studies to investigate the potential toxic effects of this compound and to optimize its use in lab experiments.
Conclusion:
In conclusion, this compound is a well-established compound that exhibits a range of biological activities. It has potential applications in scientific research, particularly in the fields of medicine and biochemistry. Further studies are needed to investigate its potential as a therapeutic agent and as a fluorescent probe for the detection of metal ions in biological systems. Its advantages and limitations for lab experiments should be carefully considered, and precautions should be taken to avoid potential toxic effects. Overall, this compound is a promising compound that warrants further investigation.
Méthodes De Synthèse
The synthesis of 2-[2-(5-bromo-2-methoxyphenyl)vinyl]-8-quinolinol involves the reaction of 5-bromo-2-methoxybenzaldehyde with 8-hydroxyquinoline in the presence of a base. The reaction proceeds through a condensation reaction, resulting in the formation of the desired compound. The synthesis of this compound has been reported in several research articles, and the procedure is well-established.
Applications De Recherche Scientifique
2-[2-(5-bromo-2-methoxyphenyl)vinyl]-8-quinolinol has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In addition, it has been investigated for its potential as a fluorescent probe for the detection of metal ions in biological systems.
Propriétés
IUPAC Name |
2-[(E)-2-(5-bromo-2-methoxyphenyl)ethenyl]quinolin-8-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrNO2/c1-22-17-10-7-14(19)11-13(17)6-9-15-8-5-12-3-2-4-16(21)18(12)20-15/h2-11,21H,1H3/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUQHUXBRQGMWJT-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C=CC2=NC3=C(C=CC=C3O)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Br)/C=C/C2=NC3=C(C=CC=C3O)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-acetyl-1-piperazinyl)phenyl]-5-chloro-2-methoxybenzamide](/img/structure/B5412681.png)
![N-{3-[(2-bromobenzoyl)amino]propyl}isonicotinamide](/img/structure/B5412692.png)
![N-(2-chlorophenyl)-2-[4-(3-fluorobenzyl)-1-piperazinyl]acetamide](/img/structure/B5412713.png)
![1-[(2,4-dimethoxyphenyl)sulfonyl]-1H-pyrrole](/img/structure/B5412723.png)
![4-[(4-fluorophenyl)sulfonyl]-2-methyl-1-(4-methylphenyl)piperazine](/img/structure/B5412738.png)
![2-[(3-phenyl-2-propynoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5412741.png)
![5-methyl-N'-{[5-(4-nitrophenyl)-2-furyl]methylene}-2-thiophenecarbohydrazide](/img/structure/B5412747.png)
![5-(3-bromophenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5412752.png)

![N-[5-(aminosulfonyl)-2-ethoxyphenyl]acetamide](/img/structure/B5412762.png)
![7-[3-(1H-1,2,3-benzotriazol-1-yl)propanoyl]-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5412768.png)


![N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexanecarboxamide](/img/structure/B5412790.png)